CYP2A6 Inhibition: Nicotelline as a Quantitatively Weak Inhibitor Relative to Nicotine, Anatabine, and β-Nicotyrine
In a direct head-to-head comparative study of 14 nicotine-related compounds, Nicotelline was evaluated for its ability to inhibit human cDNA-expressed CYP2A6-mediated coumarin 7-hydroxylation. Nicotelline displayed a Ki ≥ 300 µM, categorizing it among the weakest inhibitors in the panel. This contrasts sharply with the major alkaloid S-(-)-nicotine (Ki = 4.4 µM) and the minor alkaloid S-(-)-anatabine (Ki = 3.8 µM), which are over 68-fold more potent [1]. Even the structurally related S-(-)-anabasine exhibited significantly greater potency (Ki = 5.4 µM) [1]. Furthermore, β-nicotyrine, a key combustion product, was identified as the most potent inhibitor in the study, with a Ki of 0.37 µM, representing an >800-fold difference in potency compared to Nicotelline [1].
| Evidence Dimension | Inhibition Potency (Ki) of Human CYP2A6 |
|---|---|
| Target Compound Data | Ki ≥ 300 µM |
| Comparator Or Baseline | S-(-)-Nicotine: Ki = 4.4 µM; S-(-)-Anatabine: Ki = 3.8 µM; S-(-)-Anabasine: Ki = 5.4 µM; β-Nicotyrine: Ki = 0.37 µM |
| Quantified Difference | ≥ 68-fold weaker than nicotine/anatabine; >800-fold weaker than β-nicotyrine |
| Conditions | In vitro assay using human cDNA-expressed CYP2A6; substrate was coumarin. |
Why This Matters
For studies investigating the enzymatic modulation of CYP2A6—the primary nicotine-metabolizing enzyme—the selection of Nicotelline over its more potent analogs (e.g., β-nicotyrine, anatabine) is essential to avoid confounding inhibition artifacts, thereby ensuring accurate assessment of nicotine metabolism.
- [1] Denton TT, Zhang X, Cashman JR. Nicotine-related alkaloids and metabolites as inhibitors of human cytochrome P-450 2A6. Biochem Pharmacol. 2004 Feb 15;67(4):751-6. doi: 10.1016/j.bcp.2003.09.043. PMID: 14757175. View Source
